Cas no 16618-67-0 (1-Bromo-3-methoxy-5-nitrobenzene)

1-Bromo-3-methoxy-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-methoxy-5-nitrobenzene
- 3-BROMO-5-NITROANISOLE
- 3-BROMO-5-NITROANISOL
- 1-BroMo-5-Nitroanizole
- Benzene, 1-bromo-3-methoxy-5-nitro-
- 1-Bromo-3-methoxy-5-nitrobenzene, 3-Bromo-5-nitrophenyl methyl ether
- 1-bromo-3-methoxy-5-nitro-benzene
- 5-bromo-1-methoxy-3-nitrobenzene
- PubChem21624
- AMBZ0014
- MEQKSFQEPDRNEQ-UHFFFAOYSA-N
- BCP25334
- BCP20490
- SBB065064
- STL557374
- BBL103564
- Benzene,1-bromo-3-methoxy-5-nitro-
- TRA0006363
- AB17662
- AS06981
-
- MDL: MFCD04112752
- Inchi: 1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
- InChI Key: MEQKSFQEPDRNEQ-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C(=C([H])C(=C1[H])OC([H])([H])[H])[N+](=O)[O-]
- BRN: 1947332
Computed Properties
- Exact Mass: 230.95300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Topological Polar Surface Area: 55
Experimental Properties
- Melting Point: 86.0 to 90.0 deg-C
- Boiling Point: 295.3°C at 760 mmHg
- PSA: 55.05000
- LogP: 2.88910
1-Bromo-3-methoxy-5-nitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Store long-term at 2-8°C
1-Bromo-3-methoxy-5-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-methoxy-5-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB469122-5 g |
1-Bromo-3-methoxy-5-nitrobenzene, 95%; . |
16618-67-0 | 95% | 5g |
€92.60 | 2023-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92420-250mg |
3-Bromo-5-nitroanisole |
16618-67-0 | 98% | 250mg |
¥14.0 | 2023-09-08 | |
Key Organics Ltd | CS-4400-10MG |
1-bromo-3-methoxy-5-nitrobenzene |
16618-67-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048944-25g |
3-Bromo-5-nitroanisole |
16618-67-0 | 98% | 25g |
¥247 | 2023-04-15 | |
TRC | B688128-250mg |
3-Bromo-5-nitroanisole |
16618-67-0 | 250mg |
$ 75.00 | 2023-04-18 | ||
abcr | AB274749-25 g |
1-Bromo-3-methoxy-5-nitrobenzene, 98%; . |
16618-67-0 | 98% | 25 g |
€147.40 | 2023-07-20 | |
Enamine | EN300-67113-5.0g |
1-bromo-3-methoxy-5-nitrobenzene |
16618-67-0 | 95.0% | 5.0g |
$57.0 | 2025-03-21 | |
abcr | AB469122-25g |
1-Bromo-3-methoxy-5-nitrobenzene, 95%; . |
16618-67-0 | 95% | 25g |
€187.10 | 2024-06-06 | |
abcr | AB274749-100g |
1-Bromo-3-methoxy-5-nitrobenzene, 98%; . |
16618-67-0 | 98% | 100g |
€205.60 | 2025-02-16 | |
ChemScence | CS-M0503-100g |
Benzene, 1-bromo-3-methoxy-5-nitro- |
16618-67-0 | ≥98.0% | 100g |
$179.0 | 2022-04-27 |
1-Bromo-3-methoxy-5-nitrobenzene Related Literature
-
1. The kinetics of the reactions of picryl chloride with some substituted anilines. Part IVThomas A. Emokpae,Ibilola M. Dosunmu,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1977 14
Additional information on 1-Bromo-3-methoxy-5-nitrobenzene
Professional Introduction to 1-Bromo-3-methoxy-5-nitrobenzene (CAS No. 16618-67-0)
1-Bromo-3-methoxy-5-nitrobenzene, with the chemical formula C₆H₅BrNO₃, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 16618-67-0, has garnered attention due to its versatile applications in the development of various chemical entities. The structural features of this molecule, particularly the presence of both bromine and nitro substituents along with a methoxy group, make it a valuable building block for synthesizing more complex molecules.
The synthesis of 1-Bromo-3-methoxy-5-nitrobenzene typically involves a series of well-established organic reactions. The bromination of 3-methoxy-5-nitrobenzene is a common approach, where bromine is introduced at the desired position under controlled conditions. This reaction is often catalyzed by iron(III) bromide or other suitable catalysts to ensure high regioselectivity. The nitration step precedes the bromination in many synthetic routes, allowing for the introduction of the nitro group in a controlled manner. The methoxy group, which is already present in the precursor molecule, plays a crucial role in influencing the reactivity and selectivity of subsequent transformations.
In recent years, 1-Bromo-3-methoxy-5-nitrobenzene has found applications in the development of novel pharmaceuticals and agrochemicals. Its unique structure makes it an excellent candidate for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. Researchers have been exploring its potential in synthesizing kinase inhibitors, which are critical in treating various diseases including cancer. The bromine atom provides a handle for further cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
Moreover, the nitro group in 1-Bromo-3-methoxy-5-nitrobenzene can be reduced to an amine, opening up possibilities for amine-based drug candidates. This transformation is particularly useful in medicinal chemistry, where amines are prevalent motifs in bioactive molecules. The methoxy group also contributes to the molecule's versatility, as it can be easily modified through etherification or other derivatization reactions to produce more complex structures.
Recent studies have highlighted the role of 1-Bromo-3-methoxy-5-nitrobenzene in material science as well. Its ability to undergo various transformations makes it a valuable precursor for synthesizing organic semiconductors and liquid crystals. These materials are increasingly important in the development of advanced electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group contribute to its unique electronic properties, making it an attractive candidate for these applications.
The compound's reactivity also extends to its use as a ligand in coordination chemistry. The combination of bromine and nitro substituents allows for coordination with transition metals, facilitating catalytic cycles that are essential in organic synthesis. Such metal complexes have been reported to catalyze various transformations including hydrogenation, oxidation, and C-C bond formation reactions. These catalytic processes are crucial in industrial settings where efficient and sustainable synthetic routes are required.
In conclusion, 1-Bromo-3-methoxy-5-nitrobenzene (CAS No. 16618-67-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features and reactivity make it an indispensable tool in pharmaceutical research, material science, and organic synthesis. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further.
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